molecular formula C9H7N3 B1414850 3-Methylimidazo[1,5-a]pyridine-1-carbonitrile CAS No. 1018296-09-7

3-Methylimidazo[1,5-a]pyridine-1-carbonitrile

Cat. No. B1414850
CAS RN: 1018296-09-7
M. Wt: 157.17 g/mol
InChI Key: OITQFZCEFZAPCX-UHFFFAOYSA-N
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Description

“3-Methylimidazo[1,5-a]pyridine-1-carbonitrile” is a compound that belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . They are considered as privileged structures because of their occurrence in many natural products .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The synthetic pathways of imidazo[1,2-a]pyridines are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines have been synthesized through various chemical reactions including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .

Scientific Research Applications

Pharmaceutical Applications

3-Methylimidazo[1,5-a]pyridine-1-carbonitrile: is a significant structural component in the synthesis of various pharmaceutical compounds. Its derivatives have been extensively studied for their potential in creating new therapeutic agents. For instance, imidazo[1,5-a]pyridine derivatives have shown promise as anti-cancer drugs . The unique structure of these compounds allows for the development of targeted therapies that can interact with specific enzymes or receptors within cancer cells.

Agrochemical Development

The structural motif of imidazo[1,5-a]pyridine is also prevalent in agrochemicals. The derivatives of 3-Methylimidazo[1,5-a]pyridine-1-carbonitrile can be utilized to create compounds with potential applications in plant protection and pest control. The versatility of this compound allows for the synthesis of a variety of agrochemicals that can address different agricultural challenges .

Material Science

In the field of material science, 3-Methylimidazo[1,5-a]pyridine-1-carbonitrile derivatives can contribute to the development of new materials with unique properties. These materials can be used in various applications, including the creation of optoelectronic devices . The luminescent properties of these derivatives make them suitable for use in light-emitting diodes (LEDs) and other display technologies .

Sensor Technology

The luminescent and versatile nature of imidazo[1,5-a]pyridine derivatives makes them ideal candidates for sensor technology. They can be incorporated into sensors that detect environmental changes or chemical substances. This application is particularly useful in the development of biosensors that can monitor physiological parameters or detect the presence of specific biomolecules .

Confocal Microscopy and Imaging

Imidazo[1,5-a]pyridine derivatives, due to their luminescent properties, are also used as emitters in confocal microscopy and imaging . These compounds can be designed to emit light at specific wavelengths, making them valuable tools for visualizing and tracking biological processes at the cellular level .

Antimicrobial Research

Research has indicated that imidazo[1,5-a]pyridine derivatives can be effective in the development of new antimicrobial agents. These compounds can be tailored to target specific microbial pathways, potentially leading to the treatment of various bacterial and viral infections .

Tuberculosis Treatment

Specific derivatives of 3-Methylimidazo[1,5-a]pyridine-1-carbonitrile have been investigated for their efficacy in treating tuberculosis (TB). Studies have shown that certain analogues can significantly reduce the bacterial load in infected mice, indicating potential as a novel treatment option for TB .

Enzyme Inhibition

The structural complexity of imidazo[1,5-a]pyridine derivatives allows them to interact with enzymes in a selective manner. This property is harnessed in the design of enzyme inhibitors that can regulate or block specific biochemical pathways. Such inhibitors have applications in both medical and industrial processes .

Future Directions

Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade, and this review will provide new initiatives to the chemists towards the synthesis of imidazo[1,2-a]pyridines and all frequent challenges associated with the reported methods .

properties

IUPAC Name

3-methylimidazo[1,5-a]pyridine-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3/c1-7-11-8(6-10)9-4-2-3-5-12(7)9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OITQFZCEFZAPCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C2N1C=CC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylimidazo[1,5-a]pyridine-1-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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